molecular formula C12H14N2O3S B1432998 N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide CAS No. 1384431-27-9

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide

Cat. No. B1432998
M. Wt: 266.32 g/mol
InChI Key: GFSCZXZJGILOMK-UHFFFAOYSA-N
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Description

The compound “N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide” is a complex organic molecule. Unfortunately, I couldn’t find a specific description for this compound123.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophen-3-yl group and the attachment of the acetamide group2. However, I couldn’t find a specific synthesis route for this compound1245.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, I couldn’t find specific information about the molecular structure of this compound126.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Unfortunately, I couldn’t find specific information about the chemical reactions of this compound2748.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information about the physical and chemical properties of this compound126.


Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : A study by Mistry, Desai, and Intwala (2009) reported the synthesis of acetamide derivatives, including compounds similar to the one , which exhibited antimicrobial activity against different microorganisms (Mistry, Desai, & Intwala, 2009).

  • Enzyme Inhibitory Potential : Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides, which included derivatives of acetamide, demonstrating significant inhibition against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

  • Antitumor Activity : Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Chemical Synthesis and Characterization

  • Novel Synthesis Approaches : Werbel et al. (1986) detailed the synthesis of N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, highlighting the chemical pathways and characteristics of these compounds (Werbel et al., 1986).

  • Structural Analysis : The study by Boechat et al. (2011) explored the structural characteristics of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insights into their molecular configuration (Boechat et al., 2011).

Miscellaneous Applications

  • Herbicidal Activity : Wu et al. (2011) synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, demonstrating notable herbicidal activities against various weeds (Wu et al., 2011).

  • Potential Analgesic and Antipyretic Agents : Research by Reddy, Kumari, and Dubey (2013) involved the synthesis of water-soluble derivatives of acetaminophen, which could have implications in developing analgesic and antipyretic agents (Reddy, Kumari, & Dubey, 2013).

  • Anti-Inflammatory Activity : A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed their anti-inflammatory activity (Sunder & Maleraju, 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific information about the safety and hazards of this compound210.


Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Unfortunately, I couldn’t find specific information about future directions for this compound1245.


Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please consult a specialist or refer to scientific literature.


properties

IUPAC Name

N-[4-[(1,1-dioxo-2,3-dihydrothiophen-4-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9(15)13-10-2-4-11(5-3-10)14-12-6-7-18(16,17)8-12/h2-5,8,14H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSCZXZJGILOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide
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N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide
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N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide
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